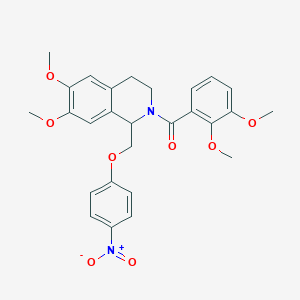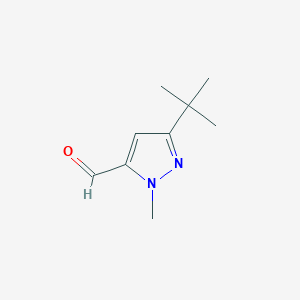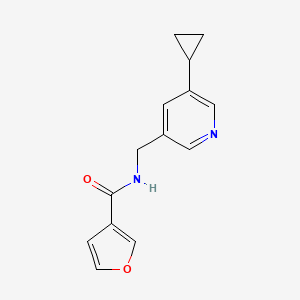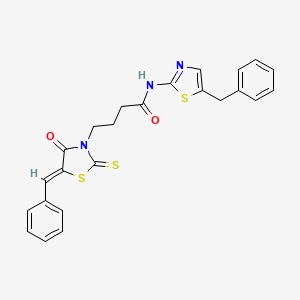
3-Amino-3-(thiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(thiophen-3-yl)propan-1-ol is a compound with the CAS Number: 677006-14-3 . It has a molecular weight of 158.24 and its IUPAC name is 3-amino-3-(1H-1lambda3-thiophen-3-yl)propan-1-ol . The compound is typically stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9-10H,1,3,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.24 . It is typically stored at temperatures between 28 C .Mécanisme D'action
3-ATP is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. The thiophenyl group of 3-ATP is thought to interact with the hydrophobic residues of proteins, while the amine group is thought to interact through hydrogen bonding with the polar residues of proteins.
Biochemical and Physiological Effects
3-ATP has been shown to interact with proteins, and has been used as a tool to study protein-protein interactions. Additionally, 3-ATP has been used to study the structure and function of enzymes, and has been used as a model compound in the development of inhibitors for enzyme-catalyzed reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-ATP in laboratory experiments are its low cost and availability, as well as its water-solubility. Additionally, 3-ATP is relatively non-toxic, making it a safe reagent to use in experiments. However, there are some limitations to using 3-ATP. For example, 3-ATP is not very stable, and can decompose over time. Additionally, 3-ATP is not very soluble in organic solvents, making it difficult to use in some experiments.
Orientations Futures
The potential applications of 3-ATP are numerous. It has been studied for its potential use in drug design, and could be used to develop new drugs or to improve the efficacy of existing drugs. Additionally, 3-ATP could be used to study the structure and function of enzymes, and could be used as a tool to study protein-protein interactions. Finally, 3-ATP could be used as a model compound in the development of inhibitors for enzyme-catalyzed reactions, and could be used to study the mechanism of action of these inhibitors.
Méthodes De Synthèse
3-ATP can be synthesized by the reaction of thiophenol and ethylenediamine. This reaction is carried out in an acidic medium, such as glacial acetic acid, and is followed by the addition of a base, such as sodium hydroxide, to neutralize the reaction. The resulting product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
3-ATP has been studied for its potential applications in biochemistry and drug design. It has been shown to interact with proteins, and has been used as a tool to study protein-protein interactions. Additionally, 3-ATP has been used to study the structure and function of enzymes, and has been used as a model compound in the development of inhibitors for enzyme-catalyzed reactions.
Safety and Hazards
The safety information for 3-Amino-3-(thiophen-3-yl)propan-1-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
3-amino-3-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCAXZDSJMQRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)


![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)


![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)

